N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
Description
Chemical Identity and Nomenclature
N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide (PubChem CID: 135404049) possesses the systematic IUPAC name derived from its constituent moieties:
- 2-(1H-Indol-3-yl)acetohydrazide : The hydrazide derivative of indole-3-acetic acid
- (E)-(2-Hydroxyphenyl)methylidene : The ortho-hydroxylated benzaldehyde-derived Schiff base component
Molecular Profile
| Property | Value |
|---|---|
| Molecular formula | C17H15N3O2 |
| Molecular weight | 293.32 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)O)C=NNC(=O)CC2=CNC3=CC=CC=C23 |
| Tautomeric forms | Keto-enol (hydrazide-hydrazone equilibrium) |
The compound exhibits structural isomerism through its E-configuration at the C=N bond, a critical feature for biological activity in Schiff base derivatives. Its crystalline form demonstrates intermolecular hydrogen bonding between the hydrazide carbonyl and phenolic hydroxyl groups, as evidenced by X-ray diffraction studies of analogous structures.
Historical Context and Discovery
First documented in PubChem on January 15, 2019 (CID: 135404049), this compound emerged during systematic explorations of indole-based hydrazide derivatives. The synthetic approach mirrors earlier methodologies developed for bioactive Schiff bases:
- Hydrazide precursor synthesis : Condensation of indole-3-acetic acid with hydrazine hydrate
- Schiff base formation : Acid-catalyzed reaction with 2-hydroxybenzaldehyde
Key milestones in related research include:
- 2018 : Demonstration of cyclooxygenase-2 selectivity in N'-arylidene indole acetohydrazides
- 2023 : Quantitative structure-activity relationship (QSAR) modeling of indole-Schiff base enzyme inhibitors
- 2024 : Structural characterization of cadmium complexes with indole-pyridine Schiff bases showing nanomolar anticancer activity
Structural Classification Within Hydrazide and Schiff Base Families
This compound belongs to three overlapping chemical families:
1. Hydrazide Derivatives
- Features the -CONHNH2 functional group
- Capable of keto-enol tautomerism:
$$ \text{R-CONHNH}2 \rightleftharpoons \text{R-C(=O)-NH-NH}2 $$ - Participates in metal chelation through the hydrazide nitrogen and carbonyl oxygen
2. Schiff Bases
- Contains the characteristic azomethine group (C=N)
- Exists in E-configuration due to steric hindrance from the indole and hydroxyphenyl groups
- Demonstrates π-π stacking between aromatic systems
3. Indole Hybrids
- Combines the electrophilic indole C3 position with a flexible acetohydrazide side chain
- Maintains hydrogen-bonding capacity via:
Comparative analysis with structural analogs reveals enhanced planarity when the hydroxyphenyl group adopts coplanar orientation with the indole ring, a conformation stabilized by intramolecular hydrogen bonding.
Significance in Heterocyclic and Medicinal Chemistry Research
The compound's dual pharmacophoric elements position it as a strategic lead for multiple therapeutic targets:
A. Enzyme Inhibition Potential
- Acetylcholinesterase (AChE) : Analogous N-methylindole hydrazones show Ki values of 6.82-110.30 nM, surpassing tacrine controls
- Carbonic anhydrase isoforms : Selective inhibition of hCA I/II (Ki: 31.30-224.29 nM) via zinc displacement mechanism
- Cyclooxygenase-2 (COX-2) : Indole-acetohydrazide Schiff bases demonstrate >50% inhibition at 10 µM concentrations
B. Antiproliferative Activity
- Cadmium complexes of indole-pyridine Schiff bases exhibit IC50 values of 4.88 µM against melanoma cells
- Structure-activity relationships highlight the critical role of:
C. Synthetic Versatility
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O2/c21-16-8-4-1-5-12(16)11-19-20-17(22)9-13-10-18-15-7-3-2-6-14(13)15/h1-8,10-11,18,21H,9H2,(H,20,22)/b19-11+ |
InChI Key |
FBWKZUXQSNCKMS-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32)O |
solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Variations
Studies indicate that solvent polarity and acid concentration significantly impact reaction efficiency:
| Condition | Solvent | Acid Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Standard | Ethanol | Acetic acid | 6 | 78 |
| High polarity | Methanol | HCl (0.1 M) | 5 | 72 |
| Low polarity | Toluene | None | 8 | 65 |
Glacial acetic acid in ethanol maximizes yield by balancing proton donation and solubility.
Temperature and Stoichiometry
-
Temperature : Reactions at 80°C achieve completion in 4–6 hours, whereas room-temperature stirring requires 24–48 hours.
-
Molar Ratio : A 1:1.3 aldehyde-to-hydrazide ratio minimizes side products.
Spectroscopic Characterization
Synthesized compounds are validated using:
-
IR Spectroscopy :
-
¹H NMR (DMSO-d₆) :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Standard | High yield, minimal side products | Requires reflux apparatus |
| Room-temperature | Energy-efficient | Prolonged reaction time |
| Solvent-free | Eco-friendly | Lower yield (55–60%) |
Industrial-Scale Considerations
For bulk synthesis:
-
Continuous Flow Systems : Reduce reaction time to 1–2 hours via enhanced mixing.
-
Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for higher sustainability.
Challenges and Solutions
Chemical Reactions Analysis
Conventional Method
The reaction involves refluxing 2-(1H-indol-3-yl)acetohydrazide with 2-hydroxybenzaldehyde in the presence of glacial acetic acid as a catalyst. The mechanism proceeds via nucleophilic attack by the hydrazide nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the hydrazone linkage (C=N).
Ultrasound-Assisted Method
A faster and more efficient alternative employs ultrasound irradiation in ethanol. This method reduces reaction time from 3 hours (conventional) to 4 minutes while increasing yield from 78% to 95% .
| Synthesis Method | Reaction Time | Yield | Catalyst/Conditions |
|---|---|---|---|
| Conventional | 3 hours | 78% | Glacial acetic acid, reflux |
| Ultrasound-Assisted | 4 minutes | 95% | Ethanol, ultrasound irradiation |
Reaction Mechanism
The synthesis mechanism involves two key steps:
-
Nucleophilic Attack : The hydrazide nitrogen attacks the carbonyl carbon of the aldehyde, forming an intermediate imine.
-
Dehydration : Water elimination occurs, leading to the formation of the hydrazone linkage (C=N).
This mechanism is typical for hydrazone formation and is facilitated under acidic conditions.
Structural Analysis
The compound’s structure is confirmed using spectroscopic methods:
-
IR Spectroscopy : Absorption bands for -NH (stretching), C=N (stretching), and aromatic C-H (stretching) groups.
-
NMR Spectroscopy : Peaks for aromatic protons, NH groups, and the indole CH proton.
-
Mass Spectrometry : Molecular ion peak corresponding to the molecular formula .
| Analytical Technique | Key Observations |
|---|---|
| IR | (3400–3300 cm⁻¹), (1630–1600 cm⁻¹) |
| 7.5–8.5 ppm (aromatic protons), 10.5 ppm (NH) | |
| Mass Spectrometry | Molecular ion at 306 (parent ion) |
Substituent Effects
Derivatives with different phenyl substituents (e.g., nitro, chloro, methoxy) exhibit varied biological activities:
Mechanism of Action
The compound’s anti-inflammatory activity stems from selective COX-2 inhibition , reducing prostaglandin synthesis without affecting COX-1, minimizing gastrointestinal side effects. Molecular docking studies confirm its binding affinity to the COX-2 active site.
Scientific Research Applications
Structural Representation
- Linear Formula: C17H15N3O2
- CAS Number: 354991-20-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various indole derivatives, including N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria.
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| 5a | S. aureus | 21 |
| 5b | E. coli | 18 |
| 5c | B. subtilis | 22 |
The results indicate that certain derivatives exhibit significant antimicrobial activity, suggesting their potential use as therapeutic agents in treating infections caused by resistant strains of bacteria .
Anticancer Properties
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide has also been evaluated for its anticancer effects. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5r | HepG2 | 10.56 ± 1.14 |
| 5s | MCF7 | 15.30 ± 0.95 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .
Anti-inflammatory Activity
The anti-inflammatory potential of N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide has been explored through its ability to inhibit cyclooxygenase enzymes (COX). Indole derivatives have shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Study 1: Synthesis and Characterization
A study published in MDPI detailed the synthesis of various indole derivatives, including N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide. The characterization was performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy, confirming the structure and purity of the synthesized compounds .
Case Study 2: Biological Evaluation
Another research article focused on the biological evaluation of synthesized indole derivatives against multiple microbial strains and cancer cell lines. The study provided evidence for their antimicrobial and anticancer properties, supporting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound selectively inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield: Electron-withdrawing groups (e.g., NO₂ in MMINA) and steric bulk reduce yields compared to methoxy or hydroxyl derivatives .
- Melting Points : Nitro-substituted derivatives (e.g., 7e) exhibit higher melting points (>280°C) due to strong intermolecular interactions , while methoxy/hydroxy analogs melt at 170–180°C .
Anti-Inflammatory and COX Inhibition
- MMINA (3-NO₂ derivative): Demonstrated chemoprotective effects against cisplatin-induced organ toxicity in rats, likely via antioxidant pathways .
- S3 (3-OH, 4-OCH₃ derivative) : Exhibited selective COX-2 inhibition (IC₅₀ = 0.82 µM) and gastric-sparing anti-inflammatory activity, outperforming indomethacin .
- SAR Insight: Electron-withdrawing groups (NO₂) enhance antioxidant activity, while hydroxyl/methoxy groups improve COX-2 selectivity .
Antibacterial and Enzyme Inhibition
- 7a–7e (acyl hydrazides) : Showed potent antibacterial activity (MIC = 3.12 µg/mL against S. aureus), comparable to ciprofloxacin, and strong lipoxygenase (LOX) inhibition (IC₅₀ = 0.18 µM) .
- SAR Insight : Acyl substituents (e.g., benzoyl, thienyl) enhance lipophilicity and enzyme-binding affinity .
Antiproliferative Activity
- 7d–7f (2-oxoindoline derivatives) : Displayed cytotoxicity against breast cancer cells (IC₅₀ = 4.7–9.2 µM), with nitro-substituted analogs (7e) being most potent .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : Methoxy/hydroxy derivatives exhibit lower LogP (1.5–2.5) and higher aqueous solubility compared to nitro-substituted analogs (LogP >3) .
- Metabolic Stability : MMINA showed favorable pharmacokinetics in rats (t₁/₂ = 6.2 h, bioavailability = 68%) due to reduced first-pass metabolism .
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide is a compound that has garnered attention in recent years for its potential biological activities. This compound belongs to the class of hydrazones, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Synthesis and Structural Characterization
The synthesis of N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and indole-3-acetic hydrazide. The resulting compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of indole derivatives, including N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. In vitro assays demonstrated that certain derivatives exhibited significant inhibition rates compared to standard anti-inflammatory drugs like indomethacin .
Table 1: Inhibition Rates of Indole Derivatives on COX-2 Activity
| Compound | Inhibition Rate (%) at 2 hours | Inhibition Rate (%) at 3 hours |
|---|---|---|
| S3 | 61.47 | 62.24 |
| S14 | 62.69 | 63.69 |
| S7 | Not specified | Not specified |
2. Anticancer Activity
The anticancer properties of N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide have been explored in various cancer cell lines. Research indicates that compounds with indole scaffolds exhibit cytotoxic effects against cancer cells, including Caco-2 (colorectal cancer) and A549 (lung cancer) cell lines. For instance, the incorporation of specific substituents on the indole ring significantly enhances anticancer activity .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| 3c | Caco-2 | 53.1 |
| 3n | A549 | 35.0 |
| Control | - | 100 |
3. Antimicrobial Activity
The antimicrobial efficacy of N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide has also been evaluated against various bacterial strains, including drug-resistant pathogens. Preliminary data suggest that derivatives of this compound demonstrate significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
In a notable study published in Molecules, researchers synthesized a series of hydrazone derivatives and assessed their biological activities comprehensively. Among them, specific derivatives exhibited promising results in inhibiting both COX enzymes and displaying cytotoxicity against cancer cell lines . The study emphasized structure-activity relationships (SAR), indicating that modifications on the phenolic and indole portions significantly influence biological outcomes.
Q & A
Q. Basic
- Antimicrobial : Disc diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Antioxidant : DPPH radical scavenging or FRAP assays .
- Enzyme inhibition : Urease or acetylcholinesterase inhibition via spectrophotometric methods .
How can researchers resolve contradictions in reported synthetic yields (e.g., 72% vs. lower yields)?
Advanced
Discrepancies arise from:
- Catalyst choice : Acetic acid vs. protic solvents (e.g., ethanol) affecting reaction kinetics .
- Purification methods : Recrystallization solvents (methanol vs. ethanol) influence crystal purity .
- Reaction monitoring : TLC vs. HPLC for intermediate detection .
Methodological recommendation : Optimize molar ratios (hydrazide:aldehyde = 1:1.2) and use inert atmospheres to suppress oxidation .
How can molecular docking predict its interaction with biological targets?
Q. Advanced
- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations .
- Targets : Dock into active sites of enzymes (e.g., urease PDB: 4H9M) or receptors (e.g., acetylcholinesterase) to identify key residues (e.g., His492 in urease) .
- Validation : Compare docking scores (e.g., ΔG < −7 kcal/mol) with experimental IC₅₀ values .
What strategies are used to design metal complexes with this compound?
Q. Advanced
- Coordination sites : The hydrazone’s imine (–C=N–) and phenolic –OH groups bind to metals (e.g., Co²⁺, Cu²⁺) .
- Synthesis : React with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water mixtures at 60°C .
- Characterization : UV-Vis (d-d transitions), cyclic voltammetry (redox behavior), and potentiometry (stability constants) .
How can mechanistic insights into its biological activity be obtained?
Q. Advanced
- Kinetic studies : Monitor enzyme inhibition over time (e.g., Lineweaver-Burk plots for urease) .
- Isotopic labeling : Use ¹⁵N-labeled hydrazide to track metabolic pathways via NMR .
- Gene expression analysis : qPCR or RNA-seq to identify upregulated/downregulated pathways in treated cells .
How is compound stability evaluated under physiological conditions?
Q. Advanced
- pH stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC .
- Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C typical for hydrazones) .
- Light sensitivity : UV-Vis monitoring under UV irradiation to detect photodegradation products .
How are structure-activity relationships (SAR) analyzed for derivatives?
Q. Advanced
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups on the phenyl ring .
- Biological testing : Compare IC₅₀ values across derivatives to identify critical moieties (e.g., indole’s –NH group enhances antioxidant activity) .
- 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic properties with activity .
What cross-disciplinary approaches integrate its study?
Q. Advanced
- Computational + Synthesis : DFT-guided design of derivatives with optimized HOMO-LUMO gaps for redox activity .
- Crystallography + Pharmacology : Relate hydrogen bonding patterns (e.g., O–H⋯N in crystal lattices) to solubility and bioavailability .
- Metallomics + Toxicology : ICP-MS to quantify metal accumulation in organs after administering metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
